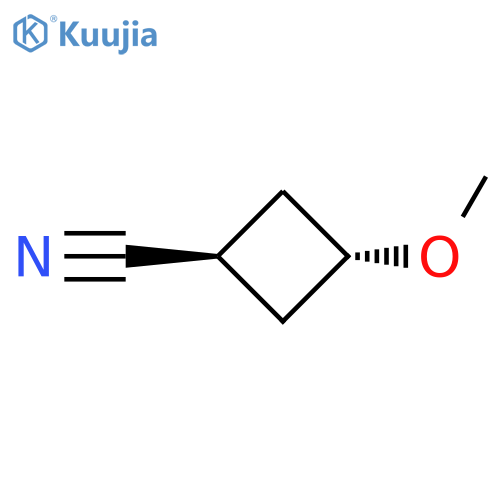Cas no 30628-83-2 (trans-3-methoxycyclobutane-1-carbonitrile)

30628-83-2 structure
商品名:trans-3-methoxycyclobutane-1-carbonitrile
trans-3-methoxycyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- trans-3-methoxycyclobutane-1-carbonitrile
- E73682
- MFCD26727209
- 1554045-00-9
- PS-20497
- F93805
- CS-0433386
- MFCD30803942
- 30628-83-2
- SY324149
- 30628-82-1
- 3-Methoxycyclobutane-1-carbonitrile
- cis-3-Methoxycyclobutane-1-carbonitrile
- F93804
- 3-Methoxycyclobutanecarbonitrile
-
- インチ: 1S/C6H9NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3/t5-,6-
- InChIKey: BQOOGEUFVPSNRE-IZLXSQMJSA-N
- ほほえんだ: [C@@H]1(C#N)C[C@@H](OC)C1
計算された属性
- せいみつぶんしりょう: 111.068413911g/mol
- どういたいしつりょう: 111.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 33Ų
trans-3-methoxycyclobutane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1571400-1g |
(1R,3r)-3-methoxycyclobutane-1-carbonitrile |
30628-83-2 | 98% | 1g |
¥8322.00 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3756-5G |
trans-3-methoxycyclobutane-1-carbonitrile |
30628-83-2 | 95% | 5g |
¥ 11,523.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3756-1G |
trans-3-methoxycyclobutane-1-carbonitrile |
30628-83-2 | 95% | 1g |
¥ 3,841.00 | 2023-04-13 | |
| 1PlusChem | 1P0204G2-250mg |
trans-3-methoxycyclobutane-1-carbonitrile |
30628-83-2 | 95% | 250mg |
$269.00 | 2024-05-06 | |
| 1PlusChem | 1P0204G2-1g |
trans-3-methoxycyclobutane-1-carbonitrile |
30628-83-2 | 95% | 1g |
$692.00 | 2024-05-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3756-500mg |
trans-3-methoxycyclobutane-1-carbonitrile |
30628-83-2 | 95% | 500mg |
¥2561.0 | 2024-04-20 | |
| 1PlusChem | 1P0204G2-500mg |
trans-3-methoxycyclobutane-1-carbonitrile |
30628-83-2 | 95% | 500mg |
$462.00 | 2024-05-06 | |
| Aaron | AR0204OE-100mg |
trans-3-methoxycyclobutane-1-carbonitrile |
30628-83-2 | 95% | 100mg |
$167.00 | 2023-12-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3756-250MG |
trans-3-methoxycyclobutane-1-carbonitrile |
30628-83-2 | 95% | 250MG |
¥ 1,537.00 | 2023-04-13 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00803702-1g |
trans-3-Methoxycyclobutane-1-carbonitrile |
30628-83-2 | 98% | 1g |
¥3841.0 | 2023-03-19 |
trans-3-methoxycyclobutane-1-carbonitrile 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
30628-83-2 (trans-3-methoxycyclobutane-1-carbonitrile) 関連製品
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:30628-83-2)trans-3-methoxycyclobutane-1-carbonitrile

清らかである:99%
はかる:1g
価格 ($):524.0